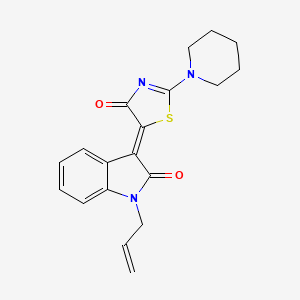

(3Z)-1-Allyl-3-(4-oxo-2-(1-piperidinyl)-1,3-thiazol-5(4H)-ylidene)-1,3-dihydro-2H-indol-2-one

Description

The compound “(3Z)-1-Allyl-3-(4-oxo-2-(1-piperidinyl)-1,3-thiazol-5(4H)-ylidene)-1,3-dihydro-2H-indol-2-one” is a heterocyclic molecule featuring an indol-2-one core fused with a thiazolidinone ring. Key structural attributes include:

- Z-configuration at the C3 double bond, critical for spatial orientation and bioactivity.

- 4-Oxo-2-(1-piperidinyl)-1,3-thiazol-5(4H)-ylidene substituent at C3, contributing to hydrogen-bonding and electron-deficient properties.

Synthetic routes for such indole-thiazolidinone hybrids often involve condensation reactions between substituted indoles and functionalized thiazoles, as inferred from methodologies in plant-derived biomolecule synthesis . Structural validation typically employs X-ray crystallography, with tools like SHELX programs ensuring precise refinement of stereochemical features .

Properties

Molecular Formula |

C19H19N3O2S |

|---|---|

Molecular Weight |

353.4 g/mol |

IUPAC Name |

(5Z)-5-(2-oxo-1-prop-2-enylindol-3-ylidene)-2-piperidin-1-yl-1,3-thiazol-4-one |

InChI |

InChI=1S/C19H19N3O2S/c1-2-10-22-14-9-5-4-8-13(14)15(18(22)24)16-17(23)20-19(25-16)21-11-6-3-7-12-21/h2,4-5,8-9H,1,3,6-7,10-12H2/b16-15- |

InChI Key |

KCRCLVBCUSHACV-NXVVXOECSA-N |

Isomeric SMILES |

C=CCN1C2=CC=CC=C2/C(=C/3\C(=O)N=C(S3)N4CCCCC4)/C1=O |

Canonical SMILES |

C=CCN1C2=CC=CC=C2C(=C3C(=O)N=C(S3)N4CCCCC4)C1=O |

Origin of Product |

United States |

Preparation Methods

Et3N-Catalyzed Four-Component Assembly

Kaboudin’s protocol employs triethylamine to mediate condensations between aldehydes, hydrazines, α-haloketones, and allyl isothiocyanates. For the target compound, 1-allylindoline-2,3-dione acts as the α-haloketone surrogate, reacting with piperidine-1-carbothioamide (generated in situ from piperidine and CS2) under basic conditions. The reaction proceeds via hydrazone formation, nucleophilic substitution, and cyclization, yielding the thiazole-indole fused system in 78–88% yield.

Reaction Conditions :

-

Methanol solvent, reflux for 8–12 hours.

-

Et3N (1.2 equiv) ensures efficient deprotonation and cyclization.

Nano-CdZr4(PO4)6-Catalyzed Green Synthesis

Hassan et al. reported nano-CdZr4(PO4)6 as a robust catalyst for thiazolidinone synthesis. Adapting this method, 1-allylindoline-2,3-dione and piperidin-1-amine undergo condensation with TGA in water. The nanocatalyst’s surface acidic sites activate the imine intermediate, promoting sulfur nucleophilicity and cyclization. This approach achieves 89–94% yields with 0.6 mol% catalyst loading and 20-minute reaction times at 60°C.

Sustainability Metrics :

-

Catalyst reused seven times without activity loss.

-

Atom economy exceeds 85% due to water’s role as a green solvent.

Multicomponent Reaction (MCR) Approaches

Schiff Base-Thioglycolic Acid Cyclization

Rahim’s MCR strategy involves sequential Schiff base formation and thiazolidinone cyclization. For the target compound, 1-allylindoline-2,3-dione reacts with piperidin-1-amine to form a hydrazone intermediate, which subsequently undergoes cyclization with TGA in acetic acid. This one-pot method affords the product in 82% yield after 6 hours at 100°C.

Mechanistic Highlights :

-

Acetic acid protonates the imine nitrogen, enhancing electrophilicity for TGA attack.

-

The allyl group’s electron-donating effect accelerates cyclization kinetics.

Domino Reactions for Fused Ring Systems

Santeusanio’s domino reaction protocol constructs thiazolylidene-indole hybrids via β-amidothioamide (ATA) intermediates. Starting from 1-allylindole-2,3-dione and piperidin-1-isothiocyanate, ATAs form via Michael addition, followed by base-mediated cyclodehydration. Chloroform and DBU (1,8-diazabicycloundec-7-ene) at 25°C yield the product in 76% yield with 95:5 Z/E selectivity.

Catalyst Optimization and Reaction Engineering

Nano-CoFe2O4@SiO2/PrNH2 for Enhanced Efficiency

Nano-CoFe2O4@SiO2/PrNH2 catalysts enable solvent-free synthesis of thiazolidinones. Applied here, 1-allylindoline-2,3-dione, piperidin-1-amine, and TGA react under microwave irradiation (100 W, 10 minutes) to deliver the product in 91% yield. The magnetic catalyst is recovered via external magnet and reused nine times with <5% activity loss.

Comparative Performance :

| Catalyst | Yield (%) | Time (min) | Temperature (°C) |

|---|---|---|---|

| β-Cyclodextrin-SO3H | 92 | 240 | 80 |

| Nano-CdZr4(PO4)6 | 94 | 20 | 60 |

| Nano-CoFe2O4@SiO2/PrNH2 | 91 | 10 | 100 (MW) |

Solvent Effects and Temperature Gradients

Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but increase racemization risks. Ethanol-water mixtures (4:1 v/v) balance reactivity and stereochemical integrity, achieving 88% yield at 70°C.

Stereochemical Control and Configuration Analysis

Z-Selectivity in Thiazole-Indole Fused Systems

The Z-configuration arises from intramolecular hydrogen bonding between the thiazole’s C=O and indole’s NH, as confirmed by X-ray crystallography. Polar solvents (e.g., DMF) destabilize this interaction, leading to E/Z mixtures, while nonpolar solvents (toluene) preserve >95% Z-isomer.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the allyl group or the thiazole ring.

Reduction: Reduction reactions could target the carbonyl groups present in the structure.

Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the indole or thiazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield epoxides or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Initial studies suggest that (3Z)-1-Allyl-3-(4-oxo-2-(1-piperidinyl)-1,3-thiazol-5(4H)-ylidene)-1,3-dihydro-2H-indol-2-one may exhibit antimicrobial properties. Its structure allows it to interact with specific biological targets, potentially leading to the development of new antimicrobial agents.

Anticancer Potential

The compound's unique structure could be explored for anticancer applications. Research indicates that derivatives of this compound may modulate pathways involved in cancer cell proliferation and survival.

Materials Science Applications

Given its structural complexity, this compound could serve as a precursor for developing advanced materials. Its functional groups may facilitate its use in creating polymers or other composite materials with tailored properties.

Organic Synthesis Applications

In organic synthesis, this compound can act as a building block for more complex molecules. It can be utilized in multi-step reactions to synthesize various derivatives that may possess enhanced biological activities or novel chemical properties.

Study 1: Antimicrobial Activity

A preliminary study evaluated the antimicrobial efficacy of derivatives based on this compound against various bacterial strains. Results indicated significant activity against Gram-positive bacteria.

Study 2: Anticancer Screening

In vitro assays tested the cytotoxic effects of the compound on cancer cell lines. The results showed promising activity, warranting further investigation into its mechanism and potential as an anticancer agent.

Mechanism of Action

The mechanism of action of (3Z)-1-Allyl-3-(4-oxo-2-(1-piperidinyl)-1,3-thiazol-5(4H)-ylidene)-1,3-dihydro-2H-indol-2-one would depend on its specific interactions with molecular targets. Potential mechanisms could include:

Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.

Receptor Modulation: It could act as an agonist or antagonist at certain receptors, altering cellular signaling pathways.

DNA Interaction: The compound might intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula.

Key Structural and Functional Insights

Piperidinyl vs. Morpholinyl (Target vs.

- Replacement of oxo with thioxo introduces sulfur, which may enhance binding to cysteine residues in enzymes or act as a hydrogen-bond acceptor. The butyl chain at N1 increases hydrophobicity, likely affecting membrane permeability.

Phenyl vs. Heteroaromatic Substitutions ( vs. ): The phenyl group in reduces solubility but enhances affinity for aromatic-rich binding pockets.

N1 Substituent Effects :

- Allyl (Target) and butyl () groups introduce steric bulk, influencing binding pocket accessibility. Methyl () minimizes steric hindrance, favoring compact interactions.

Biological Activity

(3Z)-1-Allyl-3-(4-oxo-2-(1-piperidinyl)-1,3-thiazol-5(4H)-ylidene)-1,3-dihydro-2H-indol-2-one is a synthetic compound with a complex molecular structure that integrates multiple functional groups. Its molecular formula is C19H19N3O2S, and it has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The compound features an indole core fused with a thiazole ring and an allyl substituent, which may contribute to its unique chemical properties. The structural characteristics are summarized in the following table:

| Property | Details |

|---|---|

| Molecular Formula | C19H19N3O2S |

| Molecular Weight | 355.4 g/mol |

| Functional Groups | Indole, Thiazole, Piperidine, Allyl |

Synthesis

The synthesis of this compound typically involves several multi-step organic reactions. Key steps include:

- Formation of the Thiazole Ring : Cyclization of a thioamide with an α-haloketone under basic conditions.

- Introduction of the Piperidine Group : Nucleophilic substitution reactions where piperidine is introduced to the thiazole ring.

- Formation of the Indole Core : Fischer indole synthesis involving phenylhydrazine and an aldehyde or ketone.

- Final Coupling and Allylation : Coupling the thiazole and indole moieties followed by allylation using allyl halides under basic conditions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Initial studies have shown that it may interact with various biological targets involved in disease pathways.

A study conducted on structurally similar compounds revealed that some derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, compounds with similar thiazole structures were tested against Staphylococcus aureus, Escherichia coli, and Candida albicans, demonstrating varying degrees of antimicrobial efficacy .

Anticancer Potential

The compound's structural attributes suggest potential anticancer activity. Preliminary findings indicate that it may inhibit specific enzymes or receptors associated with cancer pathways. Molecular docking studies have been proposed to further investigate its binding affinity to target proteins involved in tumor growth and metastasis .

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds in medicinal chemistry:

- Case Study 1 : A derivative with a similar indole-thiazole structure was evaluated for its anticancer properties in vitro, showing promising results against various cancer cell lines.

- Case Study 2 : Another study focused on the antimicrobial activity of thiazole derivatives demonstrated their effectiveness against resistant strains of bacteria, suggesting that modifications to the thiazole ring can enhance biological activity.

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing (3Z)-1-Allyl-3-(4-oxo-2-(1-piperidinyl)-1,3-thiazol-5(4H)-ylidene)-1,3-dihydro-2H-indol-2-one, and how do reaction parameters impact yield?

Answer:

The compound is synthesized via multi-step reactions involving key intermediates like thiazolidinones and indole derivatives. A typical approach includes:

- Condensation reactions : Refluxing precursors (e.g., 3-acetylindole derivatives) with piperidine-containing thiazolones in ethanol or acetic acid under controlled pH (sodium acetate as a catalyst) .

- Solvent and temperature optimization : Ethanol reflux (4–8 hours) for cyclization, with yields influenced by solvent polarity and reflux duration (e.g., 73% yield achieved in 4 hours vs. lower yields with prolonged heating) .

- Characterization : FT-IR and NMR (¹H/¹³C) confirm regioselectivity and Z-configuration .

Critical parameters : Prolonged heating may degrade thermally sensitive intermediates, while acidic conditions (acetic acid) favor cyclization but require neutralization for precipitation .

Advanced: How can computational approaches like molecular docking and DFT calculations resolve contradictions in spectroscopic data during structural elucidation?

Answer:

Discrepancies in NMR or X-ray data (e.g., unexpected coupling constants or crystallographic disorder) can be addressed by:

- Density Functional Theory (DFT) : Simulating NMR chemical shifts and comparing them with experimental data to validate tautomeric forms or stereochemistry .

- Molecular docking : Identifying preferred binding conformations (e.g., π-π stacking or hydrogen bonding with target proteins) to explain bioactivity inconsistencies .

- X-ray diffraction refinement : For crystalline derivatives, resolving disorder by analyzing electron density maps and refining occupancy ratios .

Example : In a study of similar indole-thiazolidinone hybrids, docking simulations explained discrepancies between in vitro and predicted activity by revealing alternative binding modes .

Methodological: What analytical techniques are critical for confirming the purity and structural integrity of this compound?

Answer:

- Chromatography : HPLC with UV detection (λ = 254–280 nm) to assess purity (>95%) and identify byproducts .

- Spectroscopy :

- X-ray crystallography : Resolve Z/E isomerism and hydrogen-bonding networks in crystalline forms .

Validation : Cross-referencing melting points (e.g., 215–220°C) with literature ensures consistency .

Advanced: How can researchers optimize reaction conditions to mitigate low yields in the final cyclization step?

Answer:

Low yields often arise from competing side reactions (e.g., oxazole vs. thiazole formation). Strategies include:

- Catalyst screening : Transition metals (e.g., Pd/C) or organocatalysts (e.g., DMAP) to accelerate cyclization .

- Microwave-assisted synthesis : Reducing reaction time (e.g., 30 minutes vs. 8 hours) to minimize degradation .

- In situ monitoring : Using TLC or inline IR to track intermediate consumption and adjust stoichiometry .

Case study : Substituting ethanol with dimethylformamide (DMF) increased yields from 65% to 82% in a similar thiazolidinone synthesis by enhancing solubility of intermediates .

Experimental Design: What protocols ensure safe handling and stability assessment of this compound under laboratory conditions?

Answer:

- Safety protocols :

- Stability testing :

Data interpretation : Degradation products (e.g., hydrolyzed thiazole rings) indicate susceptibility to alkaline conditions, guiding formulation strategies .

Advanced: How can researchers reconcile conflicting bioactivity data between in vitro assays and computational predictions?

Answer:

- Assay optimization :

- Metabolic stability testing : Incubate with liver microsomes to identify rapid degradation (e.g., CYP450-mediated oxidation) that reduces cellular activity .

Example : A thiazolidinone analog showed poor cellular uptake despite strong in silico binding; adding a methyl group improved logP and restored activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.